molecular formula C38H44N8O4 B12412116 Btk-IN-14

Btk-IN-14

Cat. No.: B12412116
M. Wt: 676.8 g/mol
InChI Key: MKOCXBGRGYGWAO-ZEQRLZLVSA-N
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Description

Btk-IN-14 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and survival of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in treating various B-cell malignancies and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s binding affinity and selectivity for Bruton tyrosine kinase. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Btk-IN-14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, which can impact its binding properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Btk-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.

    Biology: Employed in research to understand the signaling mechanisms of B cells and other hematopoietic cells.

    Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

    Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase and related pathways.

Mechanism of Action

Btk-IN-14 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways that are essential for B cell activation, proliferation, and survival. The compound specifically targets the cysteine residue at the active site, forming a covalent bond that leads to irreversible inhibition of the kinase. This mechanism of action makes this compound a potent inhibitor with high selectivity for Bruton tyrosine kinase.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications.

    Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.

    Zanubrutinib: Another second-generation inhibitor known for its high potency and favorable safety profile.

Uniqueness of Btk-IN-14

This compound stands out due to its unique chemical structure, which confers high binding affinity and selectivity for Bruton tyrosine kinase. Compared to other inhibitors, this compound may offer advantages in terms of potency, selectivity, and reduced side effects. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application.

Properties

Molecular Formula

C38H44N8O4

Molecular Weight

676.8 g/mol

IUPAC Name

10-[4-[5-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-6-oxopyridin-3-yl]-3-(hydroxymethyl)pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one

InChI

InChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1

InChI Key

MKOCXBGRGYGWAO-ZEQRLZLVSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8

Canonical SMILES

CC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8

Origin of Product

United States

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